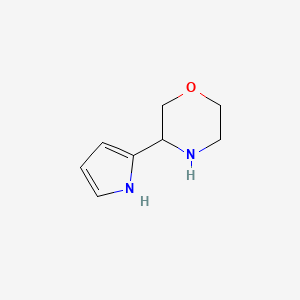
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanocyclopentyl moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopentyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopentyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methylene chloride or chloroform, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate has several scientific research applications:
Biology: The compound’s derivatives may be explored for their biological activity and potential as pharmaceutical agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyanocyclopentyl moiety.
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A related compound with a hydroxyl group instead of a cyano group.
Uniqueness
Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its cyanocyclopentyl moiety differentiates it from other carbamates and contributes to its reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3S)-3-cyanocyclopentyl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Clé InChI |
LHUKLMWDVACRKQ-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)





![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)


